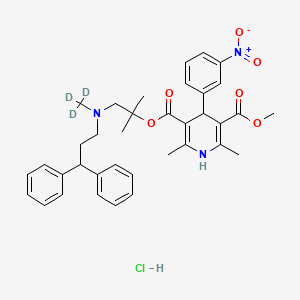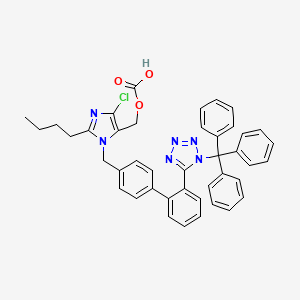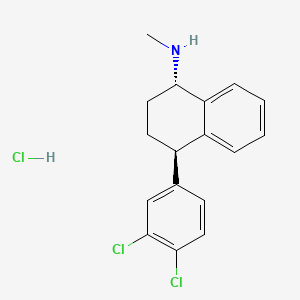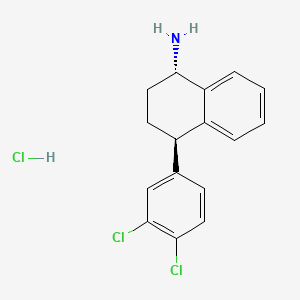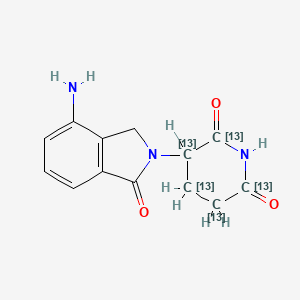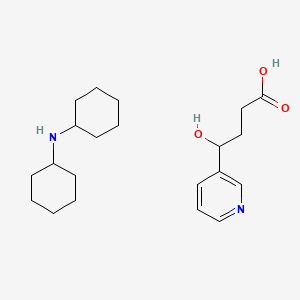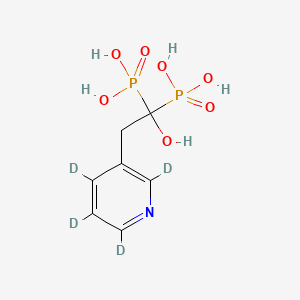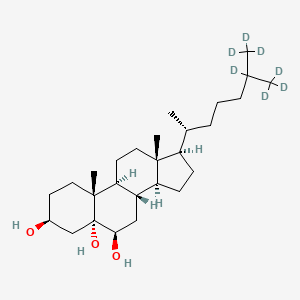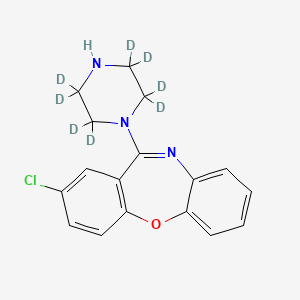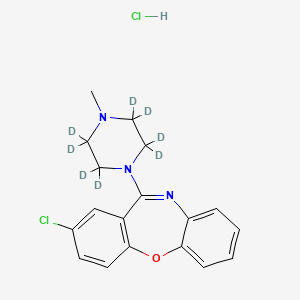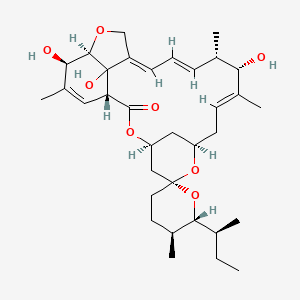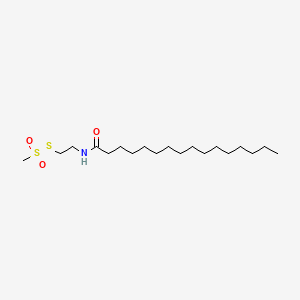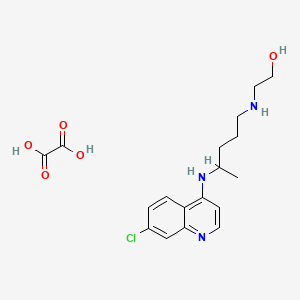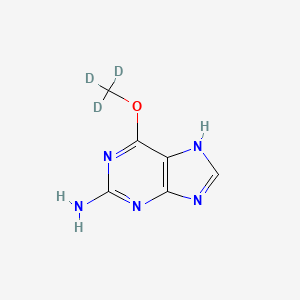
6-O-Methyl-d3-guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Methyl-d3-guanine, also known as 2-Amino-6-methoxy-d3-purine, is a deuterium-labeled derivative of 6-O-Methylguanine. This compound is primarily used in scientific research, particularly in studies involving nucleic acids and their interactions. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl-d3-guanine typically involves the methylation of guanine at the oxygen atom at position 6. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The deuterium labeling is introduced by using deuterated methylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and requires careful packaging to maintain its stability and isotopic purity.
化学反应分析
Types of Reactions: 6-O-Methyl-d3-guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The methoxy group at position 6 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-oxo derivatives, while substitution reactions can yield various functionalized guanine derivatives.
科学研究应用
6-O-Methyl-d3-guanine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: The compound is employed in studies of DNA methylation and repair mechanisms, particularly in understanding the role of methylated guanine in mutagenesis and carcinogenesis.
Medicine: Research involving this compound contributes to the development of anticancer therapies by studying its interactions with DNA and the effects of methylation on gene expression.
Industry: The compound is used in the development of diagnostic tools and assays for detecting DNA methylation patterns.
作用机制
The primary mechanism of action of 6-O-Methyl-d3-guanine involves its incorporation into DNA, where it can mispair with thymine instead of cytosine during DNA replication. This mispairing can lead to mutations and has significant implications for understanding mutagenesis and the development of cancer. The compound also interacts with DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase, which can remove the methyl group and restore normal base pairing.
相似化合物的比较
6-O-Methyl-d3-guanine is unique due to its deuterium labeling, which allows for more precise tracking in experimental studies. Similar compounds include:
6-O-Methylguanine: The non-deuterated version, commonly used in studies of DNA methylation and repair.
7-Methylguanine: Another methylated guanine derivative, often used in studies of RNA methylation.
2-Amino-6-methoxy-purine: A structurally similar compound without deuterium labeling, used in various biochemical studies.
The deuterium labeling in this compound provides a distinct advantage in experimental precision and tracking, making it a valuable tool in scientific research.
属性
IUPAC Name |
6-(trideuteriomethoxy)-7H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676033 |
Source


|
| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50704-43-3 |
Source


|
| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
